molecular formula C13H10N4O6 B3842198 N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide

N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide

Cat. No.: B3842198
M. Wt: 318.24 g/mol
InChI Key: UENINQZJYLCFKY-UHFFFAOYSA-N
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Description

N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazone and is characterized by the presence of a 2,4-dinitrophenyl group and a 2-hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4-dinitrophenylhydrazine+salicylaldehydeN’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide+H2O\text{2,4-dinitrophenylhydrazine} + \text{salicylaldehyde} \rightarrow \text{N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide} + \text{H}_2\text{O} 2,4-dinitrophenylhydrazine+salicylaldehyde→N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide+H2​O

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Condensation Reactions: Formation of hydrazones by reacting with aldehydes and ketones.

    Oxidation and Reduction: The nitro groups can undergo reduction to amino groups under suitable conditions.

    Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Hydrazones: Formed from the reaction with carbonyl compounds.

    Aminophenyl Derivatives: Resulting from the reduction of nitro groups.

    Substituted Aromatic Compounds: From electrophilic substitution reactions .

Scientific Research Applications

N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is exploited in various analytical and synthetic applications. Additionally, the compound’s nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular functions and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide is unique due to the presence of both a 2,4-dinitrophenyl group and a 2-hydroxybenzohydrazide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(2,4-dinitrophenyl)-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O6/c18-12-4-2-1-3-9(12)13(19)15-14-10-6-5-8(16(20)21)7-11(10)17(22)23/h1-7,14,18H,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENINQZJYLCFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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